Apalutamide Dithio Impurity
Description
Structural Elucidation of Apalutamide Dithio Impurity
Molecular Architecture and Stereochemical Configuration
This compound (C₂₁H₁₅F₄N₅OS₂; molecular weight: 493.5 g/mol) features a spirooctane core fused with a pyridine ring and substituted benzamide moiety. The spirocyclic system arises from the fusion of a six-membered pyridine ring (bearing a cyano and trifluoromethyl group at positions 5 and 6) and a five-membered diazaspiro ring containing two thioxo groups at positions 6 and 8. The stereochemical configuration at the spiro center (C5) is defined by the planar arrangement of the pyridine and benzamide groups, with computational modeling suggesting a trans orientation of the thioxo groups to minimize steric hindrance.
Table 1: Key Structural Features of this compound
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H and ¹³C NMR spectra provide critical insights into the impurity’s hydrogen and carbon environments. The aromatic protons of the pyridine ring resonate as doublets between δ 7.8–8.2 ppm, while the fluorinated benzamide protons appear as a multiplet at δ 7.03–7.45 ppm. The methyl group attached to the benzamide nitrogen (N-methyl) produces a singlet at δ 2.98 ppm.
Properties
CAS No. |
2649802-40-2 |
|---|---|
Molecular Formula |
C21H15F4N5OS2 |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-6,8-bis(sulfanylidene)-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide |
InChI |
InChI=1S/C21H15F4N5OS2/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31) |
InChI Key |
HWMKCWCULGRTPT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=S)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Apalutamide-Related Impurities
Apalutamide generates multiple impurities under forced degradation or suboptimal synthesis conditions. Key examples include:
Key Differences :
Impurities in Structurally Similar Drugs
Apalutamide is structurally related to enzalutamide, another androgen receptor inhibitor. However, differences in their core structures influence impurity profiles:
Mechanistic Insights :
Comparison with Pesticide Impurities
While unrelated therapeutically, impurity profiling methods for pesticides like spirotetramat offer analytical parallels:
Research Findings and Implications
- Regulatory Considerations : Impurities exceeding 0.1% require qualification per ICH guidelines, necessitating robust analytical validation .
- Synthetic Challenges : Optimizing reaction temperature, solvent selection, and catalyst use minimizes dithio impurity formation during apalutamide API synthesis .
Preparation Methods
Thiophosgene-Mediated Condensation
The most widely reported method involves the reaction of thiophosgene with secondary amines derived from apalutamide intermediates. This route typically proceeds via a two-step process:
-
Formation of the Thiourea Intermediate : A primary amine, such as 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide, reacts with thiophosgene () in dichloromethane at 0–5°C to form a thiourea derivative.
-
Cyclization and Impurity Formation : The thiourea intermediate undergoes intramolecular cyclization in the presence of triethylamine or zinc chloride, yielding this compound. Optimized conditions (e.g., 60–65°C for 12–24 hours) achieve yields of 70–80%.
Key Reaction Parameters
Acid-Catalyzed Rearrangement
An alternative pathway involves treating apalutamide with hydrochloric acid under reflux conditions. This method exploits the acid sensitivity of the parent drug, leading to sulfur rearrangement and subsequent impurity formation. While efficient, this approach risks generating multiple byproducts, necessitating stringent purification.
Optimization Strategies for Scalable Synthesis
Solvent Selection and Crystallization
Crystallization solvents critically influence impurity yield and purity. Patent data (WO2021033098A1) highlights the use of n-butanol , methanol , and methyl tert-butyl ether for isolating the impurity with >99% HPLC purity. For example:
Temperature and Reaction Time
Controlled thermal profiles mitigate side reactions. For instance, maintaining the reaction at 60°C for 20 hours minimizes the formation of des-thioxo impurities (e.g., CAS 1950587-20-8). Prolonged heating (>24 hours) risks degradation, reducing yields by 15–20%.
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
Stability-indicating HPLC methods are paramount for quantifying this compound. A validated protocol from Vulcanchem employs the following parameters:
| Column | C18 (250 mm × 4.6 mm, 5 µm) |
|---|---|
| Mobile Phase | Acetonitrile:0.1% H₃PO₄ (65:35) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 8.2–8.5 minutes |
This method resolves the impurity from apalutamide and other related substances (e.g., Apalutamide N-Oxide) with a resolution factor >2.0.
Spectroscopic Confirmation
-
Mass Spectrometry (MS) : ESI-MS shows a characteristic [M+H]⁺ peak at m/z 494.1, consistent with the molecular formula.
-
FT-IR : Bands at 1675 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) confirm functional groups.
Research Findings and Industrial Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
